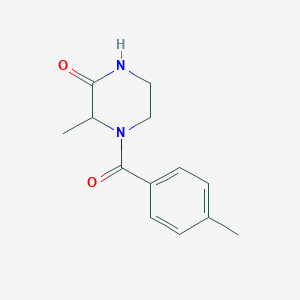

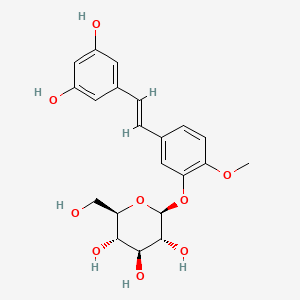

![molecular formula C16H16N4O2S B2542010 2-[1-(1H-indol-3-il)-N-metilformamido]-N-(5-metil-1,3-tiazol-2-il)acetamida CAS No. 1251542-80-9](/img/structure/B2542010.png)

2-[1-(1H-indol-3-il)-N-metilformamido]-N-(5-metil-1,3-tiazol-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains an indole and a thiazole group, both of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thiazole group, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thiazole groups. For instance, indoles are known to undergo electrophilic substitution at the C3 position . Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado una prometedora actividad antiviral . Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato se han reportado como agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también exhiben propiedades antiinflamatorias . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de condiciones inflamatorias.

Actividad anticancerígena

Se ha encontrado que los derivados del indol poseen propiedades anticancerígenas . Esto indica que el compuesto podría usarse potencialmente en el tratamiento del cáncer.

Actividad antimicrobiana

Los derivados del indol han demostrado actividad antimicrobiana , lo que sugiere un uso potencial en la lucha contra diversas infecciones bacterianas y fúngicas.

Actividad antituberculosa

Los derivados del indol han mostrado actividad antituberculosa . Esto sugiere aplicaciones potenciales en el tratamiento de la tuberculosis.

Actividad antioxidante

Se ha encontrado que los derivados del indol poseen propiedades antioxidantes , lo que podría ser beneficioso en el manejo de condiciones relacionadas con el estrés oxidativo.

Actividad antidiabética

Los derivados del indol han mostrado propiedades antidiabéticas , lo que indica un uso potencial en el manejo de la diabetes.

Actividad antimalárica

Los derivados del indol han demostrado actividad antimalárica , lo que sugiere aplicaciones potenciales en el tratamiento de la malaria.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the indole derivative.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide are not yet fully known. Indole derivatives have been shown to have a broad range of effects on various types of cells . For example, some indole derivatives have been shown to selectively inhibit the viability of certain cell types .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in laboratory settings are not yet fully known. Indole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide at different dosages in animal models are not yet fully known. Some indole derivatives have been shown to dose-dependently inhibit tumor growth in mouse models .

Metabolic Pathways

The metabolic pathways that 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is involved in are not yet fully known. Indole is a product of the metabolism of the amino acid tryptophan, and indole derivatives may be involved in similar metabolic pathways .

Transport and Distribution

The transport and distribution of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide within cells and tissues are not yet fully known. Indole derivatives are known to interact with multiple receptors, which could influence their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not yet fully known. Indole derivatives are known to interact with multiple receptors, which could direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

N-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-7-18-16(23-10)19-14(21)9-20(2)15(22)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,9H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJUHANXCPSWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)

![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)